

Toxicological profile of 1,4-dioxane and its derivatives

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Compound of Interest

Compound Name: 2-Methyl-1,4-dioxane

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A Comprehensive Toxicological Profile of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of 1,4-dioxane, a compound of significant environmental and health concern. The document summarizes key findings on its carcinogenicity, genotoxicity, and organ-specific effects, supported by quantitative data, detailed experimental methodologies, and visual representations of toxicological pathways and protocols.

Introduction

1,4-Dioxane (also known as diethylene oxide) is a synthetic industrial chemical primarily used as a solvent for various materials such as resins, oils, and waxes, and as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane.^[1] It can also be found as an unintended byproduct in consumer products, including detergents and personal care items, resulting from the ethoxylation process during manufacturing.^{[2][3]} Due to its high mobility in soil and resistance to natural degradation, 1,4-dioxane has become a widespread groundwater contaminant.^{[2][4]} Classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), understanding its toxicological profile is critical for risk assessment and management.^{[5][6]}

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

1,4-Dioxane is readily absorbed following oral and inhalation exposure, with less efficient absorption through the skin.^{[4][7]} Upon absorption, it is distributed throughout the body. The primary route of metabolism involves hydroxylation by cytochrome P450 enzymes (specifically CYP2E1) to form 2-hydroxyethoxyacetic acid (HEAA), which is the major urinary metabolite.^{[4][5][7]} At high doses, the metabolic pathway can become saturated, leading to an increased systemic concentration of the parent compound, 1,4-dioxane. This metabolic saturation is a key event preceding the onset of toxicity.^[5]

Toxicological Profile

3.1 Acute and Chronic Toxicity

Acute exposure to high levels of 1,4-dioxane can cause irritation to the eyes, nose, and throat, as well as drowsiness, vertigo, and headache in humans.^[1] In animal studies, acute oral exposure has resulted in liver and kidney damage.^[8]

Chronic exposure is of greater concern. Long-term rodent bioassays have consistently demonstrated that chronic oral exposure to 1,4-dioxane in drinking water leads to the development of tumors, primarily in the liver and nasal cavity.^{[6][9][10]} The liver and kidneys are the primary target organs for 1,4-dioxane toxicity, with effects including hepatocellular degeneration, hyperplasia, and necrosis.^{[6][8][11]}

3.2 Carcinogenicity

The carcinogenicity of 1,4-dioxane has been established in multiple rodent studies. Oral administration in drinking water has been shown to induce hepatocellular adenomas and carcinomas in both rats and mice.^{[9][10]} In rats, an increased incidence of squamous-cell carcinomas of the nasal turbinates has also been observed.^{[9][10]} The U.S. National Toxicology Program (NTP) has identified 1,4-dioxane as "reasonably anticipated to be a human carcinogen."^[5]

3.3 Genotoxicity

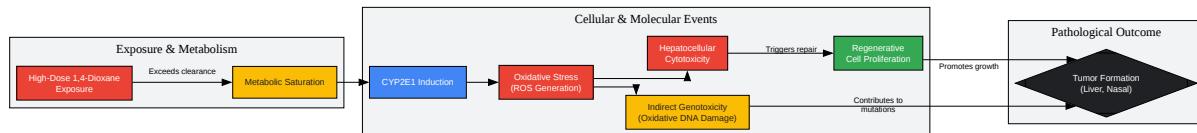
The genotoxic potential of 1,4-dioxane is complex and a subject of ongoing research. The majority of in vitro assays, including the standard bacterial reverse mutation (Ames) test, have yielded negative results, suggesting that 1,4-dioxane is not a direct mutagen.[4][12][13] However, some in vivo studies have provided evidence of genotoxicity, particularly at high doses that also cause cytotoxicity.[13] For instance, a positive result was observed in the mouse liver micronucleus assay, but not in the peripheral blood micronucleus assay.[12] This suggests that genotoxic effects might be secondary to other events occurring in the target organ, such as oxidative stress and regenerative cell proliferation.[5][12] Some studies suggest it is a weak genotoxic carcinogen, capable of causing DNA damage at high concentrations.[14]

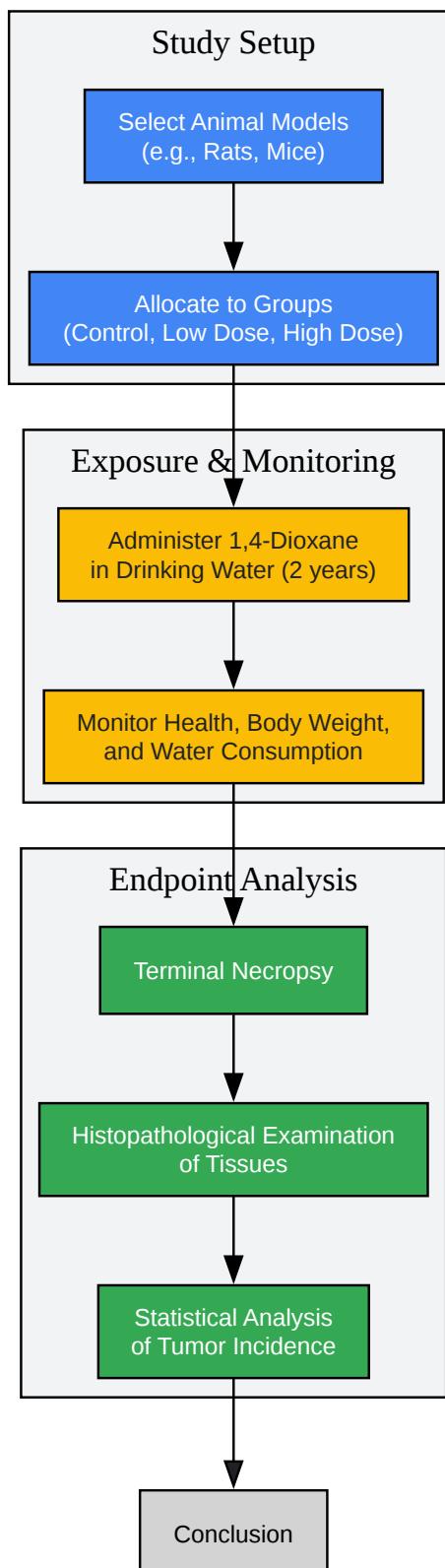
Mechanism of Toxicity and Signaling Pathways

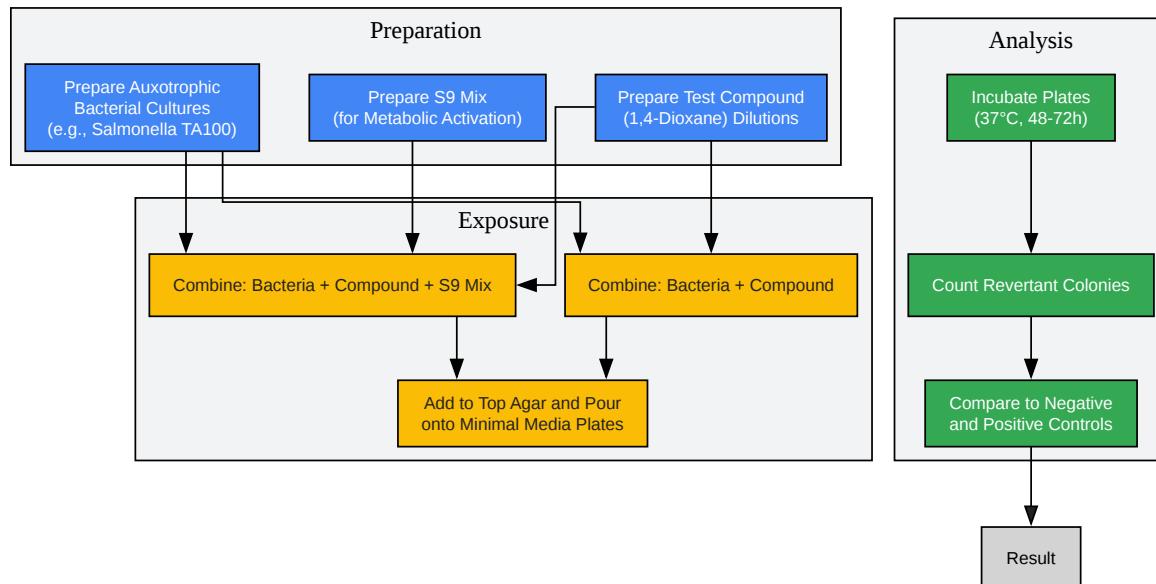
The predominant view is that 1,4-dioxane's carcinogenicity follows a non-genotoxic mode of action, particularly at lower exposure levels. The proposed mechanism involves a sequence of events initiated by high-dose exposures that overwhelm the metabolic capacity.

This leads to:

- **CYP2E1 Induction and Oxidative Stress:** High concentrations of 1,4-dioxane induce the activity of the CYP2E1 enzyme, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[5][15]
- **Cytotoxicity and Regenerative Proliferation:** Oxidative stress contributes to cytotoxicity in the liver, causing cell damage and death. This injury triggers a sustained regenerative cellular proliferation response.[5]
- **Promotion of Pre-neoplastic Lesions:** The chronic state of cell proliferation can promote the growth of spontaneously initiated cells into pre-neoplastic foci and, eventually, tumors.[5]
- **Indirect Genotoxicity:** At these high, cytotoxic doses, oxidative stress can also lead to secondary DNA damage (oxidative DNA damage), contributing to the genotoxicity observed in some in vivo studies.[5][16]







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